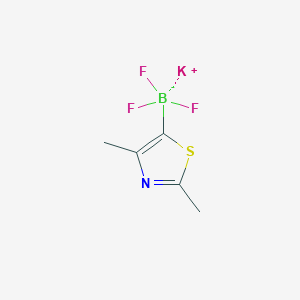

Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

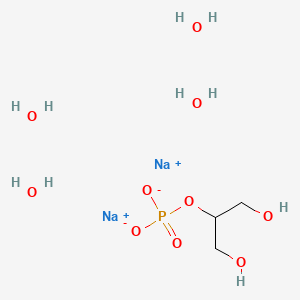

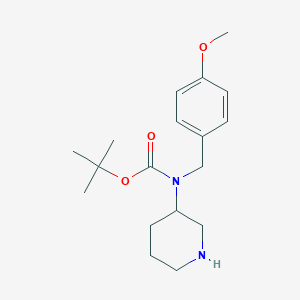

Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate is a chemical compound with the molecular formula C5H6BF3KNS . It has a molecular weight of 219.08 g/mol . This compound is part of the organoboron class of reagents .

Synthesis Analysis

Potassium trifluoroborate salts, including this compound, have emerged as exceptional reagents for difficult alkyl transfers . They offer a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .

Molecular Structure Analysis

The molecular structure of this compound consists of a potassium ion and a (2,4-dimethylthiazol-5-yl)trifluoroborate ion . The exact mass and monoisotopic mass of the compound are both 218.9903165 g/mol .

Chemical Reactions Analysis

Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to incorporate alkyl groups selectively and conveniently into molecular substructures . The byproducts generated via the Suzuki-Miyaura cross-coupling reaction are relatively benign inorganic salts that can be removed via an aqueous wash .

Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 41.1 Ų . It has a complexity of 156 and a covalently-bonded unit count of 2 . The compound is canonicalized .

Mecanismo De Acción

Direcciones Futuras

The future directions for the use of Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate and similar compounds could involve further exploration of their use in complex molecule synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . Their superior shelf life, stability, and reactivity make them promising candidates for facilitating difficult alkyl transfers .

Propiedades

IUPAC Name |

potassium;(2,4-dimethyl-1,3-thiazol-5-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BF3NS.K/c1-3-5(6(7,8)9)11-4(2)10-3;/h1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSOXSQWGVCMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(N=C(S1)C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BF3KNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

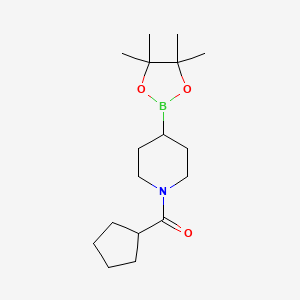

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B8003559.png)

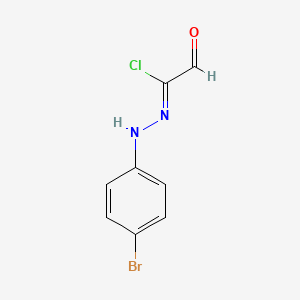

![3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B8003614.png)

![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B8003630.png)

![[(3aR,5R,6R,6aR)-5-[(2R)-5,5-dimethyloxolan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B8003653.png)